![molecular formula C12H15N3O B7460436 N-(1H-indazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B7460436.png)
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide, also known as GSK2831781, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and proliferation.
Mecanismo De Acción
The mechanism of action of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is through the inhibition of the protein kinase B (PKB) or Akt. PKB is a key regulator of cell survival, growth, and proliferation, and is often overexpressed in cancer cells. Inhibition of PKB by N-(1H-indazol-5-yl)-2,2-dimethylpropanamide leads to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, by reducing the accumulation of amyloid-beta peptide in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in lab experiments is its specificity for PKB or Akt. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of the compound for improved therapeutic efficacy. Additionally, the use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in combination with other therapies, such as chemotherapy or radiation therapy, is an area of future research. Finally, the exploration of the potential use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in the treatment of other diseases, such as inflammatory diseases, is an area of future research.
Conclusion
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative diseases. Its specificity for PKB or Akt makes it a promising candidate for targeted therapy. Further research is needed to optimize its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapies and other diseases.
Métodos De Síntesis
The synthesis of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide involves several steps. The first step is the preparation of 5-bromo-1H-indazole, which is then reacted with 2,2-dimethylpropanoyl chloride to form N-(5-bromo-1H-indazol-yl)-2,2-dimethylpropanamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-9-4-5-10-8(6-9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJEXLBLIYXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.